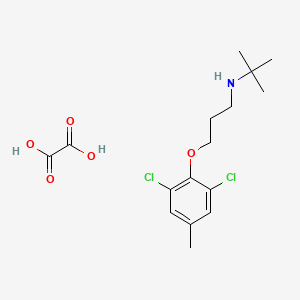
1-(2-fluorobenzyl)-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzyl)-4-(4-nitrophenyl)piperazine, also known as FENP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent inhibitor of the dopamine transporter (DAT) and has shown promising results in the treatment of neuropsychiatric disorders.
Mécanisme D'action
1-(2-fluorobenzyl)-4-(4-nitrophenyl)piperazine inhibits the dopamine transporter by binding to its active site. This leads to an increase in the extracellular dopamine levels in the brain, which is associated with the therapeutic effects of this compound. This compound has also been found to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to improve cognitive function and reduce impulsivity in rats. This compound has been shown to increase the extracellular dopamine levels in the brain, which is associated with its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-fluorobenzyl)-4-(4-nitrophenyl)piperazine in lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in neuropsychiatric disorders. However, this compound has a short half-life and is rapidly metabolized in vivo, which can limit its usefulness in some experiments.
Orientations Futures
There are several future directions for research on 1-(2-fluorobenzyl)-4-(4-nitrophenyl)piperazine. One area of interest is the development of more potent and selective inhibitors of the dopamine transporter. Another area of research is the investigation of the potential therapeutic applications of this compound in various neuropsychiatric disorders, including depression, anxiety, and addiction. Finally, the development of new methods for delivering this compound to the brain could enhance its therapeutic potential.
Conclusion
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various neuropsychiatric disorders. Its high potency and selectivity for the dopamine transporter make it a useful tool for studying the role of dopamine in these disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(2-fluorobenzyl)-4-(4-nitrophenyl)piperazine involves the reaction of 1-(2-fluorobenzyl)-piperazine with 4-nitrobenzaldehyde in the presence of a catalyst. The product is then purified using column chromatography. The yield of the synthesis process is around 70%.
Applications De Recherche Scientifique
1-(2-fluorobenzyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders. It has been shown to be a potent inhibitor of the dopamine transporter, which is involved in the regulation of mood, motivation, and reward. This compound has also been found to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c18-17-4-2-1-3-14(17)13-19-9-11-20(12-10-19)15-5-7-16(8-6-15)21(22)23/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYVABHNBLMHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5227106.png)
![3-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5227116.png)

![3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride](/img/structure/B5227141.png)


![1-(4-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5227160.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5227161.png)
![2-(4-chlorophenyl)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5227169.png)
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone]](/img/structure/B5227177.png)

![1-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}-4-(4-nitrophenyl)piperazine](/img/structure/B5227202.png)
![4-oxo-4-[(4-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid](/img/structure/B5227217.png)

